molecular formula C14H17N3O B1587028 (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone CAS No. 73187-30-1

(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B1587028
CAS No.: 73187-30-1
M. Wt: 243.3 g/mol
InChI Key: YHFMZBHLJMFAID-UHFFFAOYSA-N
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Description

(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Scientific Research Applications

(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which (1h-indol-2-yl)(4-methylpiperazin-1-yl)methanone is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, and more.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reaction: The final step involves coupling the indole and piperazine moieties through a methanone linkage. This can be achieved by reacting the indole derivative with a piperazine derivative in the presence of a coupling agent such as carbodiimide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the methanone group, converting it to a methanol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxindole Derivatives: Formed from oxidation reactions.

    Methanol Derivatives: Formed from reduction reactions.

    Substituted Piperazine Derivatives: Formed from substitution reactions.

Comparison with Similar Compounds

    (1H-indol-3-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with the indole moiety at the 3-position.

    (1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone: Similar structure but with an ethyl group on the piperazine ring.

    (1H-indol-2-yl)(4-methylpiperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness:

  • The unique combination of the indole and piperazine moieties in (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone provides distinct chemical and biological properties, making it a valuable compound for research and development.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

1H-indol-2-yl-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)14(18)13-10-11-4-2-3-5-12(11)15-13/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFMZBHLJMFAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398896
Record name (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200400
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73187-30-1
Record name (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indol-2-yl(4-methylpiperazin-1-yl)methanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTJ6P5MVP9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What scientific evidence supports the use of (5-chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone for treating pruritus?

A1: Research suggests that combining H1 and H4 receptor antagonists may effectively manage pruritus. The paper we're discussing specifically states that administering a centrally acting H1 receptor antagonist like diphenhydramine alongside an H4 receptor antagonist like (5-chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone can be an effective treatment strategy for pruritus []. This suggests that (5-chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone likely possesses H4 receptor antagonist activity, thereby contributing to the overall therapeutic effect.

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